Methyl(Z)-3-(pyridin-2-yl)acrylate
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Overview
Description
Methyl(Z)-3-(pyridin-2-yl)acrylate is an organic compound featuring a pyridine ring attached to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(Z)-3-(pyridin-2-yl)acrylate typically involves the reaction of pyridin-2-ylacetic acid with methyl acrylate under basic conditions. The reaction proceeds via a condensation mechanism, forming the desired acrylate ester. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl(Z)-3-(pyridin-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acrylate moiety to an alcohol or alkane.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Methyl(Z)-3-(pyridin-2-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl(Z)-3-(pyridin-2-yl)acrylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The acrylate moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-ylacetic acid: A precursor in the synthesis of Methyl(Z)-3-(pyridin-2-yl)acrylate.
Methyl acrylate: Another precursor used in the synthesis.
Pyridine N-oxides: Oxidized derivatives of pyridine compounds.
Uniqueness
This compound is unique due to its combination of a pyridine ring and an acrylate moiety, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .
Biological Activity
Methyl(Z)-3-(pyridin-2-yl)acrylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
This compound features a pyridine ring that contributes to its biological activity. The compound can be synthesized through various methods, including Michael addition reactions and esterification processes. The chemical structure is represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The pyridine moiety allows for hydrogen bonding and π-π interactions , which are crucial for binding to biological targets. This interaction can modulate several biochemical pathways, leading to its observed pharmacological effects.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in the table below:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 50 |
Pseudomonas aeruginosa | 50 |
Candida albicans | 25 |
These findings suggest that the compound exhibits promising antimicrobial activity, potentially making it a candidate for developing new antibiotics.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. The following table summarizes the IC50 values observed in different cancer types:
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast cancer) | 18 |
HeLa (Cervical cancer) | 22 |
A549 (Lung cancer) | 30 |
These results indicate that this compound possesses significant potential as an anticancer agent.
Case Studies
- Antimicrobial Efficacy : A study published in Nature reported that derivatives of this compound exhibited enhanced antimicrobial properties when modified with sulfonamide groups. The modified compounds showed lower MIC values compared to the parent compound, indicating improved efficacy against resistant strains .
- Anticancer Research : A recent investigation into the anticancer effects of this compound demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways. The study highlighted the potential for this compound to be developed into a therapeutic agent for treating breast and lung cancers .
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
methyl (Z)-3-pyridin-2-ylprop-2-enoate |
InChI |
InChI=1S/C9H9NO2/c1-12-9(11)6-5-8-4-2-3-7-10-8/h2-7H,1H3/b6-5- |
InChI Key |
CPRVUFHSLSLFOF-WAYWQWQTSA-N |
Isomeric SMILES |
COC(=O)/C=C\C1=CC=CC=N1 |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=N1 |
Origin of Product |
United States |
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